molecular formula C18H17NO5 B6350130 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326812-67-2

3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No. B6350130
CAS RN: 1326812-67-2
M. Wt: 327.3 g/mol
InChI Key: RUFYAKLTYMDPCX-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazole, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The ring is substituted with a carboxylic acid group and a phenyl group that is further substituted with benzyloxy and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the carboxylic acid group, and the substituted phenyl group. The benzyloxy and methoxy substituents on the phenyl group would contribute to the overall polarity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory, analgesic, and antiseptic properties. It has also been shown to have antioxidant, anti-tumor, and anti-bacterial effects. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as it has been found to have neuroprotective effects.

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and thus preventing oxidative damage to cells and tissues. Additionally, this compound has been shown to inhibit the release of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and swelling, as well as to possess antiseptic and antioxidant properties. Additionally, this compound has been found to have neuroprotective effects and to inhibit the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The synthesis of 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a simple and efficient process, and it can be carried out in a single step with a high yield. Additionally, this compound is a relatively inexpensive compound and is readily available. However, the mechanism of action of this compound is not yet fully understood, and further research is needed to determine its exact effects.

Future Directions

Future research should focus on elucidating the mechanism of action of 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid and its exact biochemical and physiological effects. Additionally, further studies should be conducted to investigate the potential therapeutic applications of this compound, such as in the treatment of Alzheimer's and Parkinson's disease. Additionally, further research should be conducted to explore the potential industrial applications of this compound, such as in the synthesis of pharmaceuticals and agrochemicals. Finally, further research should be conducted to explore the potential side-effects of this compound, as well as its potential for toxicity.

Synthesis Methods

The synthesis of 3-[4-(Benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid begins with the reaction of 4-chloro-3-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with 4-hydroxy-3-methoxybenzaldehyde and sodium hydroxide in an aqueous solution, yielding this compound. The synthesis of this compound is a simple and efficient process, and it can be carried out in a single step with a high yield.

properties

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-22-16-9-13(14-10-17(18(20)21)24-19-14)7-8-15(16)23-11-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFYAKLTYMDPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(C2)C(=O)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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